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Compound of Interest

Compound Name: 2-Cyclopentyloxy-benzaldehyde

Cat. No.: B136491 Get Quote

An In-depth Technical Guide to 2-
Cyclopentyloxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

characteristics of 2-Cyclopentyloxy-benzaldehyde, a significant intermediate in organic

synthesis with potential applications in medicinal chemistry. This document details its

properties, synthesis, and spectral analyses, and explores its potential biological activities.

Chemical and Physical Properties
2-Cyclopentyloxy-benzaldehyde is an aromatic aldehyde distinguished by a cyclopentyloxy

substituent at the ortho position of the benzaldehyde ring. Its chemical structure suggests a

moderate polarity. While comprehensive experimental data is not readily available in public

literature, its properties can be inferred from related compounds and supplier information.

Table 1: Physical and Chemical Properties of 2-Cyclopentyloxy-benzaldehyde
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Property Value Source

CAS Number 145742-38-7 [1][2]

Molecular Formula C₁₂H₁₄O₂ [1][2]

Molecular Weight 190.24 g/mol [1][2]

Physical Form Liquid

Predicted XlogP 3.0 [3]

Storage Temperature -20°C

Synthesis and Purification
The primary route for the synthesis of 2-Cyclopentyloxy-benzaldehyde is the Williamson

ether synthesis, a versatile and widely used method for preparing ethers. This reaction involves

the nucleophilic substitution of a halide by an alkoxide.

General Experimental Protocol: Williamson Ether
Synthesis
This protocol is based on established procedures for the synthesis of similar alkoxy-

benzaldehydes and provides a framework for the preparation of 2-Cyclopentyloxy-
benzaldehyde.[4][5]

Reaction Scheme:
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A generalized Williamson ether synthesis for 2-Cyclopentyloxy-benzaldehyde.

Materials:

Salicylaldehyde (2-hydroxybenzaldehyde)

Cyclopentyl bromide (or other suitable cyclopentyl halide)

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

Anhydrous dimethylformamide (DMF) or another suitable polar aprotic solvent

Diethyl ether

Deionized water

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent) and anhydrous potassium

carbonate (1.5-2.0 equivalents).

Add anhydrous DMF and stir the mixture at room temperature for approximately 15 minutes

to form the phenoxide.

Slowly add cyclopentyl bromide (1.1-1.2 equivalents) to the reaction mixture.

Heat the mixture to a temperature between 60-80°C and maintain with stirring for 12-24

hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and pour it into cold

water.

Extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purification
The crude product can be purified by column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexanes as the eluent.

Spectral Characteristics
The structure of 2-Cyclopentyloxy-benzaldehyde can be confirmed by various spectroscopic

methods. The following are predicted and expected spectral data based on the analysis of

benzaldehyde and its derivatives.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton,

the aromatic protons, and the protons of the cyclopentyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Cyclopentyloxy-benzaldehyde
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Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde (-CHO) ~10.3 Singlet

Aromatic (Ar-H) 6.9 - 7.8 Multiplets

Cyclopentyloxy (-OCH-) ~4.8 Multiplet

Cyclopentyloxy (-CH₂-) 1.6 - 2.0 Multiplets

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide evidence for the carbonyl carbon, the aromatic carbons,

and the carbons of the cyclopentyloxy group.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Cyclopentyloxy-benzaldehyde

Carbon Predicted Chemical Shift (δ, ppm)

Carbonyl (C=O) ~190

Aromatic (C-O) ~160

Aromatic (C-H, C-C) 115 - 135

Cyclopentyloxy (-OCH-) ~80

Cyclopentyloxy (-CH₂-) 24 - 33

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aldehyde and ether

functional groups.

Table 4: Expected IR Absorption Bands for 2-Cyclopentyloxy-benzaldehyde
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (aldehyde) 1690 - 1715 Strong

C-H (aldehyde) 2720 - 2820 Medium, two bands

C-O (ether) 1200 - 1250 Strong

C-H (aromatic) 3000 - 3100 Medium

C=C (aromatic) 1450 - 1600 Medium

Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns for an aromatic aldehyde with an ether linkage.

Table 5: Expected m/z Fragments for 2-Cyclopentyloxy-benzaldehyde

Fragment m/z

[M]⁺ 190

[M-H]⁺ 189

[M-CHO]⁺ 161

[C₆H₅O]⁺ 93

[C₅H₉]⁺ 69

Reactivity and Chemical Characteristics
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic

acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic

addition reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b136491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stability: The compound should be stored under an inert atmosphere and at low

temperatures to prevent oxidation. It is classified as an irritant and appropriate safety

precautions should be taken during handling.

Potential Biological Activity
While specific studies on 2-Cyclopentyloxy-benzaldehyde are limited, benzaldehyde and its

derivatives have been reported to possess a range of biological activities, including anti-

inflammatory properties.[6] The anti-inflammatory effects of some benzaldehydes are attributed

to their ability to modulate key signaling pathways involved in the inflammatory response, such

as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB)

pathways.[7][8]

Putative Anti-Inflammatory Signaling Pathway
The diagram below illustrates a potential mechanism by which a benzaldehyde derivative might

exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways,

leading to a reduction in the production of pro-inflammatory mediators.
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Putative inhibition of MAPK and NF-κB pathways by 2-Cyclopentyloxy-benzaldehyde.
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Conclusion
2-Cyclopentyloxy-benzaldehyde is a valuable chemical intermediate with predictable physical

and chemical properties based on its structure. The provided synthesis and purification

protocols offer a reliable method for its preparation. While further experimental validation of its

physical properties and a more in-depth investigation into its biological activities are warranted,

this guide serves as a foundational resource for researchers and scientists working with this

compound. Its potential as a modulator of inflammatory pathways suggests it may be a

promising scaffold for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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